4-chloro-1-isopropyl-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole
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Overview
Description
4-chloro-1-isopropyl-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole, also known as SR-9009, is a synthetic compound that has been extensively studied for its potential applications in the field of scientific research. It belongs to the class of Rev-Erb agonists, which are compounds that activate the Rev-Erb protein, a transcription factor that plays a crucial role in regulating the circadian rhythm and metabolism.
Mechanism of Action
4-chloro-1-isopropyl-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole works by binding to the Rev-Erb protein and activating its transcriptional activity. This leads to the regulation of various genes involved in metabolism and energy homeostasis, resulting in increased energy expenditure and improved metabolic function.
Biochemical and Physiological Effects:
Studies have shown that this compound can improve insulin sensitivity, reduce inflammation, and increase mitochondrial biogenesis in various tissues. It has also been shown to improve endurance and exercise performance in animal models.
Advantages and Limitations for Lab Experiments
One of the main advantages of 4-chloro-1-isopropyl-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole is its specificity for the Rev-Erb protein, which allows for targeted modulation of its activity. However, its effects may vary depending on the dose, route of administration, and animal model used. Additionally, more research is needed to fully understand its long-term effects and potential side effects.
Future Directions
There are several potential future directions for research on 4-chloro-1-isopropyl-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole, including the investigation of its effects on aging, neurodegenerative diseases, and cancer. Additionally, the development of more potent and selective Rev-Erb agonists may lead to improved therapeutic applications.
Synthesis Methods
The synthesis of 4-chloro-1-isopropyl-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole involves several steps, including the reaction of 4-chloropyrazole with isopropylamine, followed by the reaction of the resulting intermediate with 3,3,3-trifluoropropyl bromide. The final product is obtained after purification through column chromatography and recrystallization.
Scientific Research Applications
4-chloro-1-isopropyl-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole has been shown to have a wide range of potential applications in scientific research, including the study of circadian rhythm, metabolism, and energy homeostasis. It has been used in various animal models to investigate its effects on lipid metabolism, glucose homeostasis, and exercise performance.
properties
IUPAC Name |
4-chloro-1-propan-2-yl-3-(3,3,3-trifluoropropoxymethyl)pyrazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClF3N2O/c1-7(2)16-5-8(11)9(15-16)6-17-4-3-10(12,13)14/h5,7H,3-4,6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNQBFNPMTRHKKE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=C(C(=N1)COCCC(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClF3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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